4-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound that features a unique combination of benzodioxole, triazole, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with dihalomethanes in the presence of a base and a phase transfer catalyst.
Synthesis of the Triazole Ring:
Construction of the Oxadiazole Ring: This step involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.
Materials Science: It can be used in the development of advanced materials with specific electronic or photonic properties.
Chemical Biology: The compound serves as a probe to study biological processes involving triazole and oxadiazole functionalities.
Mechanism of Action
The mechanism of action of 4-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Piperine: 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine.
Indole-based Compounds: 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles.
Uniqueness
4-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is unique due to its combination of benzodioxole, triazole, and oxadiazole moieties, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other similar compounds.
Properties
CAS No. |
890093-91-1 |
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Molecular Formula |
C11H8N6O3 |
Molecular Weight |
272.22 g/mol |
IUPAC Name |
4-[5-(1,3-benzodioxol-5-yl)triazol-1-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C11H8N6O3/c12-10-11(15-20-14-10)17-7(4-13-16-17)6-1-2-8-9(3-6)19-5-18-8/h1-4H,5H2,(H2,12,14) |
InChI Key |
XLECHWDKFHNPRF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=NN3C4=NON=C4N |
Origin of Product |
United States |
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